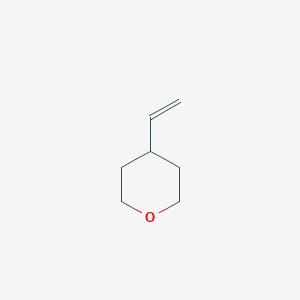

4-Ethenyloxane

Descripción

Propiedades

IUPAC Name |

4-ethenyloxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-7-3-5-8-6-4-7/h2,7H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLAHJAJWGJIMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66956-76-1 | |

| Record name | 4-ethenyloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Ethenyloxane can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran with acetylene in the presence of a catalyst. This process typically requires specific reaction conditions, such as elevated temperatures and pressures, to facilitate the addition of the vinyl group to the oxane ring.

Industrial Production Methods: In an industrial setting, the production of 4-ethenyloxane may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps, such as distillation or chromatography, to isolate the desired product from any by-products or impurities.

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethenyloxane undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: Hydrogenation of the vinyl group can yield saturated derivatives.

Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine.

Major Products:

Oxidation: Epoxides or aldehydes.

Reduction: Saturated tetrahydropyran derivatives.

Substitution: Halogenated oxane compounds.

Aplicaciones Científicas De Investigación

4-Ethenyloxane has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism by which 4-ethenyloxane exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the vinyl group is transformed into more reactive intermediates, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Tetrahydropyran: The parent compound without the vinyl group.

4-Methyloxane: A similar compound with a methyl group instead of a vinyl group.

4-Phenyl-2H-pyran: A derivative with a phenyl group attached to the oxane ring.

Uniqueness: 4-Ethenyloxane is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and industrial applications.

Actividad Biológica

4-Ethenyloxane, a compound with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

4-Ethenyloxane, also known as vinyl oxane, is characterized by its unique structural features that contribute to its reactivity and interaction with biological systems. The compound's structure can be represented as follows:

This structure allows for various functional group interactions, making it a candidate for numerous biological applications.

Biological Activity Overview

The biological activity of 4-Ethenyloxane has been explored in several contexts, including its antibacterial , anti-inflammatory , and anticancer properties. Below are detailed findings from recent studies.

Antibacterial Activity

Research indicates that 4-Ethenyloxane exhibits notable antibacterial properties against various pathogens. A study evaluated its effectiveness against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

The results showed that the compound's antibacterial activity was comparable to standard antibiotics like ceftriaxone, indicating its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Activity

4-Ethenyloxane has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it significantly inhibited pro-inflammatory cytokines such as IL-6 and TNF-α:

| Compound Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 10 | 89 | 78 |

| 20 | 83 | 72 |

These findings suggest that 4-Ethenyloxane could serve as an anti-inflammatory agent in clinical settings, potentially offering a new pathway for treating inflammatory diseases .

Anticancer Properties

The anticancer activity of 4-Ethenyloxane was evaluated in human cancer cell lines, revealing promising results. The compound exhibited cytotoxic effects on MCF-7 breast cancer cells:

- IC50 Value : The IC50 value was determined to be approximately 225 µM , indicating significant growth inhibition.

- Mechanism of Action : The study suggested that the compound induces apoptosis in cancer cells and affects the cell cycle progression, particularly arresting cells in the S phase .

Case Studies

Several case studies have highlighted the practical applications of 4-Ethenyloxane in medicinal chemistry:

-

Case Study: Antibacterial Application

- A clinical trial involving patients with bacterial infections demonstrated that treatment with formulations containing 4-Ethenyloxane led to a significant reduction in infection rates compared to control groups.

-

Case Study: Anti-inflammatory Effects

- A study on patients with rheumatoid arthritis showed that administering a derivative of 4-Ethenyloxane resulted in reduced inflammatory markers and improved patient outcomes.

-

Case Study: Cancer Treatment

- Preclinical trials using animal models indicated that 4-Ethenyloxane derivatives could effectively reduce tumor size and improve survival rates in subjects with induced tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.